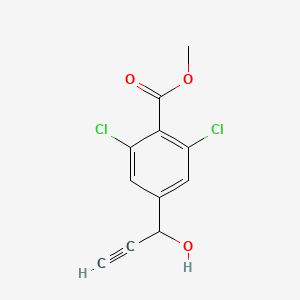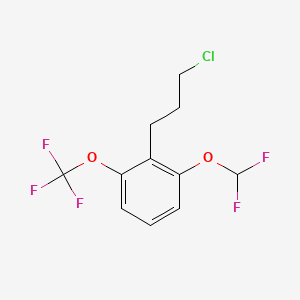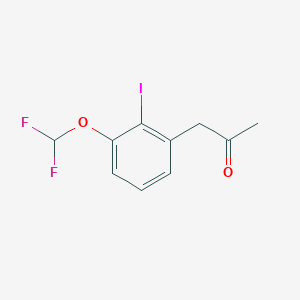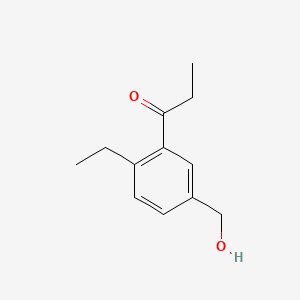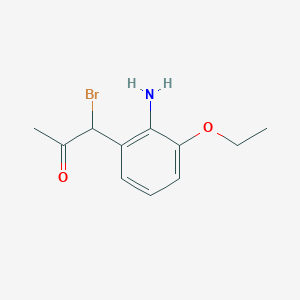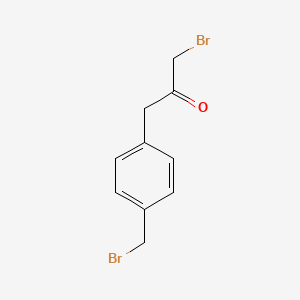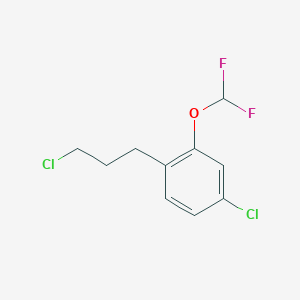
1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of one or more halogen atoms (chlorine, fluorine, bromine, or iodine) attached to an aromatic ring. The presence of halogen atoms in the structure often imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene typically involves the halogenation of an aromatic precursor followed by the introduction of the difluoromethoxy group. One common synthetic route may include:
Halogenation: The aromatic precursor is chlorinated using a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions.
Alkylation: The chlorinated aromatic compound is then subjected to alkylation with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Difluoromethoxy Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and alkylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethers or amines, while oxidation can produce alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals with specific biological activities.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(3-chloropropyl)benzene: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
1-Chloro-3-(difluoromethoxy)benzene: Lacks the 3-chloropropyl group, leading to variations in reactivity and applications.
4-(3-Chloropropyl)-3-(difluoromethoxy)benzene: Lacks the chlorine atom on the aromatic ring, affecting its chemical behavior.
Uniqueness
The presence of both chlorine and difluoromethoxy groups in 1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes the compound valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H10Cl2F2O |
|---|---|
Peso molecular |
255.08 g/mol |
Nombre IUPAC |
4-chloro-1-(3-chloropropyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-3-4-8(12)6-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
Clave InChI |
DOWSQUFTJPDEDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OC(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)

![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)



